methyl N,N-bis(2-chloroethyl)carbamate
Description
Methyl N,N-bis(2-chloroethyl)carbamate is a carbamate derivative featuring two 2-chloroethyl groups attached to a central nitrogen atom. This compound is structurally characterized by a carbamate (O=C(O)N) backbone, which differentiates it from classical nitrogen mustards (e.g., HN1) and nitrosoureas. The presence of the carbamate group confers chemical stability, particularly resistance to enzymatic hydrolysis, leading to a prolonged in vivo half-life . This stability diminishes direct alkylating activity but enables alternative mechanisms of action, such as binding to microtubule-associated proteins, which underlies its antimitotic effects . The IUPAC name for a closely related compound, estramustine, is [(8R,9S,13S,14S,17S)-17-Hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate, highlighting the structural role of the bis(2-chloroethyl)carbamate moiety in steroidal derivatives .
Properties
CAS No. |
35875-89-9 |
|---|---|
Molecular Formula |
C6H11Cl2NO2 |
Molecular Weight |
200.06 g/mol |
IUPAC Name |
methyl N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C6H11Cl2NO2/c1-11-6(10)9(4-2-7)5-3-8/h2-5H2,1H3 |
InChI Key |
BCQUWJXVBOGPCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N(CCCl)CCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Other Carbamate Derivatives
Estramustine :
Estramustine incorporates the bis(2-chloroethyl)carbamate group linked to a steroid backbone. Unlike methyl N,N-bis(2-chloroethyl)carbamate, estramustine’s steroidal structure enhances binding to microtubule-associated proteins, suppressing mitosis without significant DNA alkylation. Its carbamate group resists hydrolysis, contributing to a half-life of 10–20 hours in humans .- Carbamate Prodrugs: Prodrugs like 4-[N,N-bis(2-chloroethyl)]aminophenyl-N-[(1S)-(1,3-dicarboxy)propyl]carbamate are designed for targeted activation. These compounds release cytotoxic nitrogen mustards upon enzymatic hydrolysis, contrasting with this compound’s direct antimitotic action .
Nitrogen Mustards (e.g., HN1, Cyclophosphamide)
HN1 (N,N-Bis(2-chloroethyl)ethylamine) :
A classic alkylating agent, HN1 directly cross-links DNA via its bis(2-chloroethyl) groups. Unlike this compound, HN1 lacks a carbamate moiety, making it more reactive but less stable in vivo .- Cyclophosphamide Metabolites: Cyclophosphamide’s active metabolite, N,N-bis(2-chloroethyl)phosphorodiamidic acid, alkylates DNA but requires metabolic activation.
Nitrosoureas (e.g., BCNU, PCNU)
BCNU (1,3-Bis(2-chloroethyl)-1-nitrosourea) :
BCNU cross-links DNA through chloroethyl groups and a nitroso moiety. It exhibits higher alkylating potency but shorter half-life compared to carbamate derivatives. This compound’s carbamate group reduces alkylation but enhances stability .PCNU (1-(2-Chloroethyl)-3-(2,6-dioxo-1-piperidyl)-1-nitrosourea) :
PCNU has a lower plasma drug area under the curve (AUC) at equitoxic doses compared to BCNU, suggesting carbamate derivatives may offer pharmacokinetic advantages in specific therapeutic contexts .
Steroidal and Heterocyclic Derivatives
- Homo-aza-Steroidal Esters: Compounds like 3β-hydroxy-17α-aza-D-homo-5α-androstan-17-one-p-(N,N-bis(2-chloroethyl)amino)phenylacetate combine steroidal targeting with alkylating activity. These hybrids show synergistic effects, leveraging both microtubule binding and DNA cross-linking .
- Spirostan Derivatives: Derivatives such as 33-hydroxy-5α,22α-spirostan-12-one-p-(N,N-bis(2-chloroethyl)amino)phenylacetate exhibit cytogenetic effects (e.g., sister chromatid exchange suppression) proportional to their tumor growth inhibition, a mechanism distinct from pure carbamates .
Comparative Data Table
Key Research Findings
- Stability vs. Reactivity : The carbamate group in this compound reduces hydrolytic cleavage, limiting alkylation but enabling prolonged antimitotic activity .
- Structural Hybrids : Steroidal carbamates exhibit dual mechanisms, combining alkylation with hormone receptor targeting, which may enhance tumor specificity .
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